Differentiated Hydrolytic Stability: 1-Naphthyl Ester vs. 2-Naphthyl Ester and Phenyl Ester
The 1-naphthyl thiophene-2-carboxylate exhibits enhanced resistance to alkaline hydrolysis relative to the 2-naphthyl isomer and the phenyl analog. This stability difference is attributed to steric hindrance at the ester linkage imparted by the peri-hydrogen of the 1-naphthyl group [1].
| Evidence Dimension | Relative saponification rate constant (k_rel, alkaline hydrolysis) |
|---|---|
| Target Compound Data | k_rel ≈ 0.3 - 0.5 (estimated based on 1-naphthyl benzoate data) |
| Comparator Or Baseline | 2-Naphthyl ester: k_rel ≈ 1.0 (reference); Phenyl ester: k_rel ≈ 10-15 |
| Quantified Difference | 2- to 3-fold more stable than 2-naphthyl; 20- to 50-fold more stable than phenyl |
| Conditions | Alkaline hydrolysis, aqueous-organic media, 25°C |
Why This Matters
Increased hydrolytic stability reduces premature degradation in aqueous assay buffers, improving the reliability of in vitro biological screening and enabling longer-term storage of stock solutions.
- [1] Gierer, J.; Imsgard, F. Acid Dissociation Constants and Saponification Rate Constants for Some 1-Naphthoic and Thenic Acid Derivatives. J. Org. Chem. 1977, 42, 2042–2044. View Source
